![molecular formula C10H14 B7799210 Sec-butylbenzene CAS No. 68411-44-9](/img/structure/B7799210.png)
Sec-butylbenzene
Overview
Description
Sec-butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a sec-butyl group. It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .
Synthesis Analysis
The synthesis of sec-butylbenzene can be achieved by reacting sec-butyl alcohol with benzene in the presence of aluminum chloride and anhydrous hydrogen chloride .Molecular Structure Analysis
The molecular formula of sec-butylbenzene is C10H14. It has an average mass of 134.218 Da and a monoisotopic mass of 134.109543 Da .Chemical Reactions Analysis
Sec-butylbenzene can undergo various reactions. For instance, it can be oxidized in the presence of peroxo complexes . It can also undergo transformations such as β-scission in the side chain leading to toluene and ethylbenzene, as well as an internal alkylation resulting in the formation of indane and naphthalene derivatives .Physical And Chemical Properties Analysis
Sec-butylbenzene is a flammable colorless liquid. It is nearly insoluble in water but miscible with organic solvents .Scientific Research Applications
Solvent for Coating Compositions
Sec-butylbenzene is used as a solvent in various coating compositions . Its unique properties make it an effective solvent for paints, varnishes, and other types of coatings.
Organic Synthesizer
Sec-butylbenzene serves as an organic synthesizer . It’s used in the synthesis of other organic compounds, contributing to a wide range of chemical reactions.
Surface Active Agent
As a surface active agent, sec-butylbenzene can alter the surface properties of other materials . This makes it useful in a variety of applications, including detergents and emulsifiers.
Plasticizer
Sec-butylbenzene is also used as a plasticizer . Plasticizers are substances added to materials to increase their plasticity or decrease their viscosity. They are often used in the production of plastics and rubbers.
Production of Other Compounds
Sec-butylbenzene can be used in the production of other compounds . Its structure, consisting of a benzene ring substituted with a sec-butyl group, makes it a useful starting point for the synthesis of a variety of other chemicals.
Research on Toxicity
Sec-butylbenzene is also used in research to study its toxicity . Understanding the toxicity of sec-butylbenzene is important for assessing its impact on human health and the environment.
Mechanism of Action
Target of Action
Sec-butylbenzene, like other alkylbenzenes, primarily targets organic solvents due to its miscibility . It is nearly insoluble in water .
Mode of Action
Sec-butylbenzene can be produced by the reaction of benzene with either n-butyl alcohol or sec-butyl alcohol in the presence of anhydrous aluminium chloride and hydrochloric acid .
Biochemical Pathways
It is known that sec-butylbenzene, as an alkylbenzene, can undergo electrophilic aromatic substitution .
Result of Action
It is known that sec-butylbenzene is a flammable colorless liquid .
Action Environment
The action, efficacy, and stability of sec-butylbenzene can be influenced by various environmental factors. For instance, its flammability suggests that it should be kept away from heat sources .
Safety and Hazards
Future Directions
properties
IUPAC Name |
butan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMWRROPUADPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022333 | |
Record name | sec-Butylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
Record name | sec-Butylbenzene | |
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Boiling Point |
173.5 °C | |
Record name | Sec-BUTYLBENZENE | |
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Flash Point |
126 °F (52 °C) closed cup | |
Record name | Sec-BUTYLBENZENE | |
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Solubility |
In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene | |
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Density |
0.8580 g/cu cm @ 25 °C | |
Record name | Sec-BUTYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
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Vapor Density |
4.62 (Air=1) | |
Record name | Sec-BUTYLBENZENE | |
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Vapor Pressure |
1.75 [mmHg], 1.75 mm Hg @ 25 °C | |
Record name | sec-Butylbenzene | |
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Product Name |
Sec-butylbenzene | |
Color/Form |
Colorless liquid | |
CAS RN |
135-98-8, 68411-44-9 | |
Record name | sec-Butylbenzene | |
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Record name | sec-Butylbenzene | |
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Record name | Benzene, butyl-, branched and linear | |
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Record name | SEC-BUTYLBENZENE | |
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Record name | sec-Butylbenzene | |
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Record name | sec-butylbenzene | |
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Record name | SEC-BUTYLBENZENE | |
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Record name | Sec-BUTYLBENZENE | |
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Melting Point |
-82.7 °C | |
Record name | Sec-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sec-butylbenzene?
A1: Sec-butylbenzene has the molecular formula C10H14 and a molecular weight of 134.22 g/mol. []
Q2: What are the key spectroscopic characteristics of sec-butylbenzene?
A2: While the provided research papers don't detail specific spectroscopic data, key characteristics can be deduced. 19F NMR studies on related compounds like perfluoro(sec-butylbenzene) highlight the significance of "through-space" coupling constants in their spectra. [] This suggests that similar analyses on sec-butylbenzene would be informative. Additionally, GC-MS is a standard method for identifying and quantifying sec-butylbenzene in complex mixtures, confirming its specific mass fragmentation pattern. [, ]
Q3: What is the role of sec-butylbenzene in phenol and methyl ethyl ketone production?
A3: Sec-butylbenzene is a key intermediate in the production of phenol and methyl ethyl ketone. The process involves the oxidation of sec-butylbenzene to its corresponding hydroperoxide, followed by cleavage (often catalyzed) to yield the desired products. [, , , , ]
Q4: How does the presence of sec-butylbenzene influence the yield of phenol and acetone in cumene-based processes?
A4: Adding sec-butylbenzene to the cumene oxidation process allows for adjusting the product ratio of phenol, acetone, and methyl ethyl ketone. By controlling the feed composition, manufacturers can optimize the output of these valuable chemicals. [, ]
Q5: What are the advantages of using zeolite catalysts in sec-butylbenzene synthesis?
A5: Zeolite catalysts, especially β-zeolites modified with Fe or La, demonstrate high activity and selectivity for sec-butylbenzene production via benzene alkylation with 1-butylene. [, , ] These modified zeolites offer improved catalytic performance and coke resistance compared to their unmodified counterparts.
Q6: Are there any computational studies on sec-butylbenzene reactions?
A6: While the provided research doesn't explicitly mention computational modeling of sec-butylbenzene reactions, thermodynamic analysis has been used to study benzene alkylation with 2-butylene. [] This approach provides valuable insights into the equilibrium of the reaction, selectivity towards different products, and the influence of reaction conditions. Such thermodynamic data can serve as a basis for developing more complex computational models for sec-butylbenzene synthesis.
Q7: What strategies can be employed to enhance the stability of sec-butylbenzene in formulations?
A7: While specific formulation strategies for sec-butylbenzene aren't discussed in the provided papers, general approaches can be considered. Storing sec-butylbenzene under an inert atmosphere and away from light and heat can minimize oxidative degradation. Additionally, using appropriate containers and avoiding contact with incompatible materials can enhance its stability.
Q8: What are the environmental concerns associated with sec-butylbenzene?
A8: Sec-butylbenzene is considered an environmental contaminant, particularly concerning its presence in water sources. [, ] Its relatively low water solubility can lead to persistence in the environment. Research highlights the use of humic acid solutions to enhance the removal of sec-butylbenzene and other aromatic hydrocarbons from contaminated sandy materials. [] This approach showcases the importance of developing efficient remediation strategies for mitigating the environmental impact of sec-butylbenzene.
Q9: How do regulations impact the handling and disposal of sec-butylbenzene?
A9: While specific regulations aren't mentioned in the research, sec-butylbenzene falls under the broader category of volatile organic compounds (VOCs). [] Therefore, its handling and disposal are subject to regulations aimed at minimizing VOC emissions and potential health risks. These regulations vary by location and industry, emphasizing the importance of responsible practices in line with local and international guidelines.
Q10: What analytical techniques are commonly employed for the detection and quantification of sec-butylbenzene?
A10: Gas chromatography (GC) coupled with mass spectrometry (MS) is a prevalent technique for identifying and quantifying sec-butylbenzene in environmental and industrial samples. [, , ] This method offers high sensitivity and selectivity, allowing for accurate measurements even at trace levels. Additionally, high-performance liquid chromatography (HPLC) can be employed, especially when separating sec-butylbenzene from other alkylbenzene isomers. []
Q11: What resources are available for researchers interested in studying sec-butylbenzene?
A11: Databases like PubChem and NIST Chemistry WebBook provide comprehensive information on the physicochemical properties of sec-butylbenzene. [] Research articles, patents, and conference proceedings offer valuable insights into its synthesis, applications, and environmental fate. Collaborations with research groups specializing in catalysis, environmental chemistry, and analytical techniques can further enhance research endeavors.
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